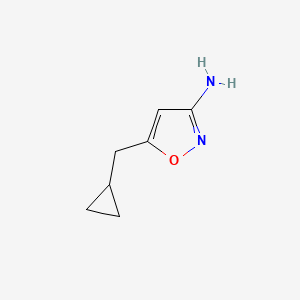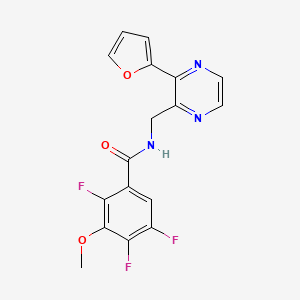
4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester is a boronic ester derivative with the molecular formula C18H27BFNO4.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters, including this compound, can participate in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic ester transfers an organoboron group to a palladium catalyst, which then forms a new carbon-carbon bond .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
It’s known that the stability of boronic acids and their esters, including this compound, can be influenced by environmental factors such as ph .
Result of Action
Its role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s pharmacological potential must be considered in the context of its stability under physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester typically involves the reaction of 4-fluoro-3-nitrophenylboronic acid with N-BOC-N-methylamine under suitable conditions. The nitro group is reduced to an amino group, which is then protected with a BOC (tert-butoxycarbonyl) group. The resulting compound is then esterified with pinacol to form the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or specific catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include aryl halides, palladium catalysts (such as Pd(PPh3)4), and bases (such as K2CO3) in solvents like toluene or ethanol.
Protodeboronation: Common reagents include acids like HCl or specific catalysts designed for deboronation.
Major Products Formed
Scientific Research Applications
4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(N-Boc-amino)phenylboronic acid pinacol ester: Similar in structure but lacks the fluoro substituent.
Phenylboronic acid pinacol ester: Lacks both the fluoro and N-BOC-N-methylamino groups.
Uniqueness
4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester is unique due to the presence of both the fluoro and N-BOC-N-methylamino groups, which can influence its reactivity and the types of reactions it can undergo. The fluoro group can affect the electronic properties of the compound, while the N-BOC-N-methylamino group provides additional functionality for further chemical modifications .
Properties
IUPAC Name |
tert-butyl N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO4/c1-16(2,3)23-15(22)21(8)14-11-12(9-10-13(14)20)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZBZFADICZHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

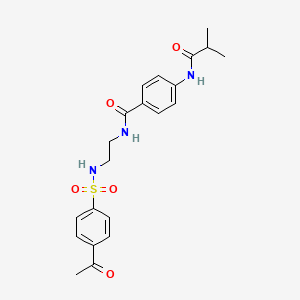

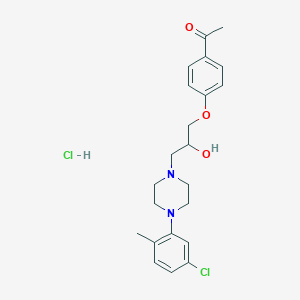
![3-(3,5-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2688202.png)
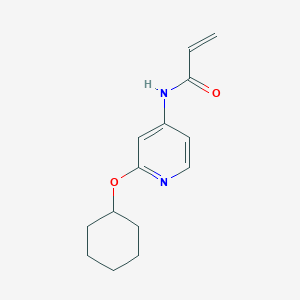
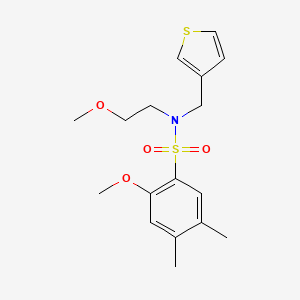
![3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid](/img/structure/B2688207.png)
![3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2688208.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2688209.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2688210.png)
